
3-Ethyl-3-fluoropyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-fluoropyrrolidine is a fluorinated pyrrolidine derivative. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-3-fluoropyrrolidine typically involves the fluorination of a suitable pyrrolidine precursor. One common method is the electrophilic fluorination of γ-lactams using reagents such as N-fluorodibenzenesulfonimide (NFSI). The reaction proceeds under mild conditions and yields the desired fluorinated pyrrolidine .
Another approach involves the bromofluorination of alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization. This method provides a regioselective route to 3-fluoropyrrolidines .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using efficient and cost-effective fluorinating agents. The choice of method depends on factors such as yield, purity, and scalability. Continuous flow reactors and other advanced technologies may be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-fluoropyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluorinated pyrrolidine to its non-fluorinated analogs.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrrolidines .
Scientific Research Applications
3-Ethyl-3-fluoropyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Medicine: Fluorinated pyrrolidines are investigated for their potential as pharmaceutical agents, including antiviral and anticancer drugs.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-ethyl-3-fluoropyrrolidine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the enzyme’s active site residues. The exact molecular targets and pathways involved vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyrrolidine: A closely related compound with similar biological activities.
3-Fluoroazetidine: Another fluorinated azaheterocycle with potential pharmaceutical applications.
3-Methyl-3-fluoropyrrolidine: A methylated analog with distinct properties.
Uniqueness
3-Ethyl-3-fluoropyrrolidine is unique due to the presence of both an ethyl and a fluorine substituent on the pyrrolidine ring. This combination can result in unique biological activities and physicochemical properties that are not observed in other fluorinated pyrrolidines .
Properties
Molecular Formula |
C6H12FN |
|---|---|
Molecular Weight |
117.16 g/mol |
IUPAC Name |
3-ethyl-3-fluoropyrrolidine |
InChI |
InChI=1S/C6H12FN/c1-2-6(7)3-4-8-5-6/h8H,2-5H2,1H3 |
InChI Key |
ZGRJHMKJQXTZME-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCNC1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13324459.png)
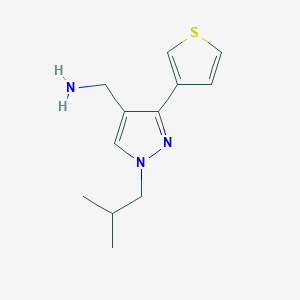
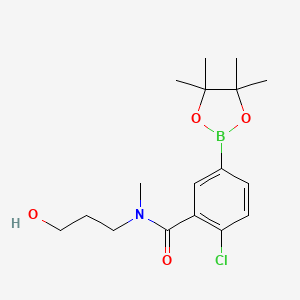
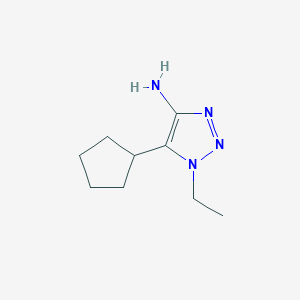
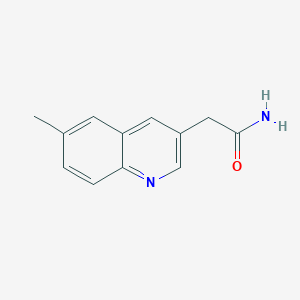
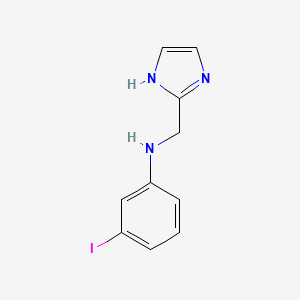
![Ethyl (S)-4-amino-6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13324476.png)
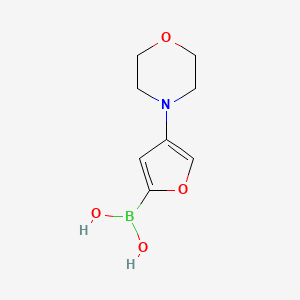
![4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol](/img/structure/B13324482.png)
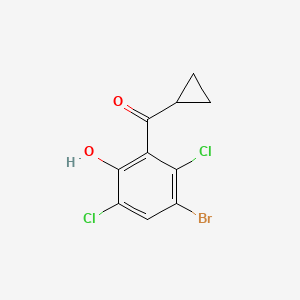

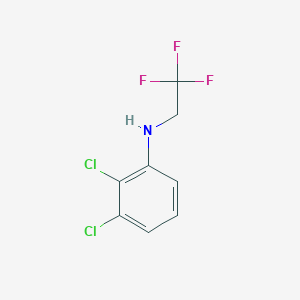
![5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine](/img/structure/B13324537.png)
![[2-(Dimethylamino)ethyl][(3,4-dimethylphenyl)methyl]amine](/img/structure/B13324541.png)
